5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 951900-05-3
VCID: VC7216572
Molecular Formula: C18H18ClN5O2
Molecular Weight: 371.83
* For research use only. Not for human or veterinary use.

Description |
Triazole derivatives are a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms. These compounds are widely studied due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antifungal properties. The specific compound "5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide" belongs to the 1,2,3-triazole subclass, which is particularly known for its stability and bioactivity. Antimicrobial ActivityTriazole derivatives often show strong antimicrobial properties. The presence of a chlorobenzyl group may enhance lipophilicity and cell membrane permeability, making this compound a candidate for antibacterial or antifungal studies. Anticancer PotentialThe combination of electron-donating (ethoxy) and electron-withdrawing (chloro) groups on aromatic rings has been linked to cytotoxic activity against cancer cells. The carboxamide group might also facilitate hydrogen bonding with biological targets such as enzymes or receptors. Synthesis PathwaysThe synthesis of such triazole derivatives typically involves:
Analytical CharacterizationTo confirm the structure and purity of the compound, analytical techniques such as:
Applications in Drug DesignThe compound's structural features make it suitable for drug design targeting:
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CAS No. | 951900-05-3 |
Product Name | 5-amino-N-(4-chlorobenzyl)-1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
Molecular Formula | C18H18ClN5O2 |
Molecular Weight | 371.83 |
IUPAC Name | 5-amino-N-[(4-chlorophenyl)methyl]-1-(4-ethoxyphenyl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C18H18ClN5O2/c1-2-26-15-9-7-14(8-10-15)24-17(20)16(22-23-24)18(25)21-11-12-3-5-13(19)6-4-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
Standard InChIKey | HPXBNZPBHJZYRM-UHFFFAOYSA-N |
SMILES | CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Solubility | not available |
PubChem Compound | 17014891 |
Last Modified | Aug 19 2023 |
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